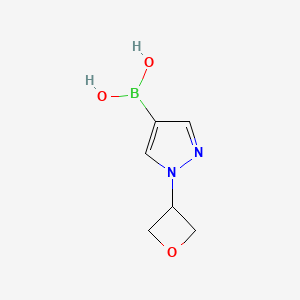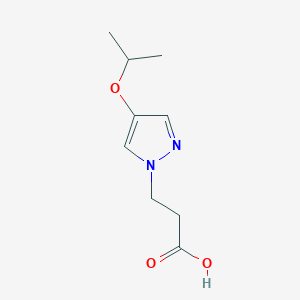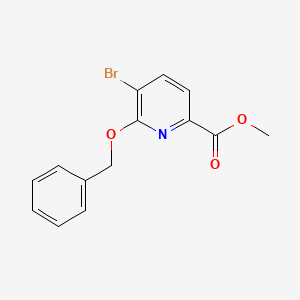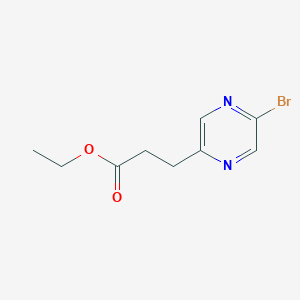![molecular formula C11H20N2O3 B1409030 2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic Acid CAS No. 1957145-59-3](/img/structure/B1409030.png)
2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic Acid
描述
2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid is an organic compound with a molecular formula of C11H20N2O3 and a molecular weight of 228.29 g/mol. This compound is characterized by its cyclic structure, which includes a cyclohexane ring, an acetic acid group, and a dimethylurea group. It is known for its stability and resistance to oxidation and hydrolysis, making it a valuable reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid involves several steps. One common method includes the reaction of cyclohexylamine with dimethylurea to form the intermediate compound, which is then reacted with bromoacetic acid under controlled conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various research and industrial processes.
化学反应分析
Types of Reactions
2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid undergoes several types of chemical reactions, including:
Acid-base reactions: The acetic acid group can react with bases to form salts.
Condensation reactions: The amine group in the dimethylurea moiety can participate in condensation reactions with other functional groups.
Hydrolysis: Under certain conditions, the molecule can undergo hydrolysis, breaking down into its component parts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, organic solvents like dichloromethane, and catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, acid-base reactions typically yield salts, while condensation reactions can produce various derivatives depending on the reactants used.
科学研究应用
2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a catalyst, solvent, and reagent for the preparation of chiral compounds.
Medicinal Chemistry:
Photophysical Studies: Its derivatives have been studied for their photophysical properties, which are relevant for understanding light-induced chemical reactions.
Catalytic Reactions: The compound is involved in catalytic reactions and mechanisms, essential for industrial and pharmaceutical applications.
作用机制
The mechanism of action of 2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid involves its interaction with various molecular targets and pathways. The cyclohexane ring provides a rigid structure, while the acetic acid group contributes to its acidity and potential hydrogen bonding properties. The dimethylurea group introduces polarity and may participate in hydrogen bonding or other interactions, influencing the compound’s reactivity and interactions with biological molecules.
相似化合物的比较
Similar Compounds
Similar compounds to 2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid include:
[1-(aminomethyl)cyclohexyl]acetic acid: Known for forming Schiff base ligands and metal ion compounds.
Cyclohexane derivatives: These compounds share structural similarities and have been studied for their configurations and reactivity.
Uniqueness
What sets this compound apart is its unique combination of a cyclohexane ring, acetic acid group, and dimethylurea group, which confer stability, resistance to oxidation and hydrolysis, and versatile reactivity. These properties make it a valuable reagent in various scientific and industrial applications.
属性
IUPAC Name |
2-[4-(dimethylcarbamoylamino)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-13(2)11(16)12-9-5-3-8(4-6-9)7-10(14)15/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZGQVQWQAJXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


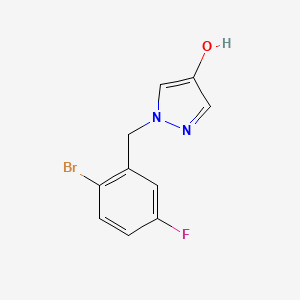
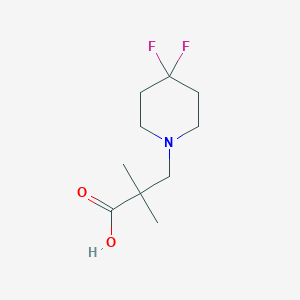
![2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1408953.png)
![{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1408954.png)
![Methyl 5-(azidomethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1408956.png)

![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}acetonitrile](/img/structure/B1408959.png)
